molecular formula C10H8N2O4 B186685 5-(2-Methoxy-4-nitrophenyl)oxazole CAS No. 198821-78-2

5-(2-Methoxy-4-nitrophenyl)oxazole

Cat. No.: B186685
CAS No.: 198821-78-2
M. Wt: 220.18 g/mol
InChI Key: AOIXGUQZJVAHKJ-UHFFFAOYSA-N
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Description

5-(2-Methoxy-4-nitrophenyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a nitro group on the phenyl ring attached to the oxazole ring. It is a key intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxy-4-nitrobenzaldehyde with an appropriate amine and an acid catalyst to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. This can include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-4-nitrophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Methoxy-4-nitrophenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-4-nitrophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxyphenyl)oxazole
  • 5-(4-Nitrophenyl)oxazole
  • 5-(2-Chloro-4-nitrophenyl)oxazole

Uniqueness

5-(2-Methoxy-4-nitrophenyl)oxazole is unique due to the presence of both a methoxy group and a nitro group on the phenyl ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds. For example, the methoxy group can influence the compound’s solubility and reactivity, while the nitro group can affect its biological activity .

Properties

IUPAC Name

5-(2-methoxy-4-nitrophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-9-4-7(12(13)14)2-3-8(9)10-5-11-6-16-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIXGUQZJVAHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436670
Record name 5-(2-Methoxy-4-nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198821-78-2
Record name 5-(2-Methoxy-4-nitrophenyl)oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198821-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methoxy-4-nitrophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 5 L three necked round bottom flask equipped with a condenser and a mechanical stirrer was placed 1B (146.3 g, 0.8076 mol), TOSMIC (157.7 g, 0. 8077 mol), K2CO3 (116.6 g, 0.8075 mol) and MeOH (2.5 L). The mixture was heated to reflux under N2and stirred for 3 hours. Water (1.25 L) was added drop-wise while maintaining the pot temperature between 59-69° C. The resulting slurry was cooled to room temperature, and then to 5° C. with an ice-water bath. After stirring for 30 minutes at 5° C., the slurry was filtered. The resulting cake was washed with water (3×400 mL) and dried in a vacuum oven at 45° C. for 20 hours to give 1C (148.5 g, 84%) as a yellow-reddish solid. 1H NMR (CDCl3) d 8.02 (s, 1H), 7.97 (d, J=2 Hz, 1H), 7.95 (d, J=2 Hz, 1H), 7.86 (s, 1H), 7.78 (s, 1H), 4.11 (s, 3H).
[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step One
Name
Quantity
146.3 g
Type
reactant
Reaction Step Two
Quantity
157.7 g
Type
reactant
Reaction Step Three
Name
Quantity
116.6 g
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
reactant
Reaction Step Five
Name
Quantity
1.25 L
Type
solvent
Reaction Step Six
Name
Yield
84%

Synthesis routes and methods II

Procedure details

5-(2-Methoxy-4-nitrophenyl)-4-oxazolecarboxylic acid was prepared in the same manner as in Example 1-(1) and (2), and the resulting wet cake was dried. The dried product (13.2 g, 0.05 mol) was dissolved in 130 g of DMF. Water (66 g) was added thereto, and the solution was heated at 90° C. for 9 hours for decarboxylation. After cooling, 31 g of water was added to the reaction mixture. The mixture was stirred for 30 minutes, and the precipitate was collected by filtration to give 7.6 g (76% based on the 5-(2-methoxy-4-nitrophenyl)-4-oxazolecarboxylic acid) of the title compound as crystals.
[Compound]
Name
product
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
130 g
Type
solvent
Reaction Step One
Name
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
31 g
Type
reactant
Reaction Step Three
Name
5-(2-methoxy-4-nitrophenyl)-4-oxazolecarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Methoxy-4-nitrophenyl)oxazole
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 5-(2-Methoxy-4-nitrophenyl)oxazole in pharmaceutical chemistry?

A1: this compound serves as a crucial building block in the synthesis of VX-497 (merimepodib) []. This compound, while not pharmacologically active itself, represents a key stage in the multi-step process of creating the final drug molecule. The efficient synthesis of such intermediates is vital for cost-effective drug development.

Q2: What synthetic strategies were explored for the preparation of this compound?

A2: The research explored two main synthetic routes []:

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